8-Hydroxy-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
16146-63-7 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
8-hydroxychromen-4-one |
InChI |
InChI=1S/C9H6O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5,11H |
InChI Key |
PVSPXXIHUPJDRK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)OC=CC2=O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC=CC2=O |
Synonyms |
4H-1-Benzopyran-4-one, 8-hydroxy- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4H-1-benzopyran-4-one can be achieved through various methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones .
Scientific Research Applications
8-Hydroxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
8-Methyl-4H-1-benzopyran-4-one
- Key Differences : Replacement of the hydroxyl group at position 8 with a methyl group.
- Impact : The methyl group increases lipophilicity (logP), enhancing membrane permeability but reducing water solubility. This modification is advantageous in designing CNS-targeting drugs where blood-brain barrier penetration is critical .
- Applications : Used in synthetic intermediates for agrochemicals and fragrances .
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(4-bromophenyl)-4H-1-benzopyran-4-one (8d)
- Key Differences : Bromophenyl and hydroxyphenyl substituents at positions 8 and 2, respectively, alongside dihydroxy groups at 5 and 5.
- The hydroxyl groups improve solubility and antioxidant capacity via radical scavenging .
8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Key Differences: A glucopyranosyl moiety at position 8 and methoxyphenyl at position 3.
- Impact : Glycosylation significantly enhances water solubility and bioavailability. The methoxy group at position 3 contributes to metabolic stability by resisting oxidation .
- Applications : Explored in natural product derivatives for antidiabetic and anti-inflammatory effects .
8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one hydrochloride
- Key Differences: Amino and tetrazolyl groups at positions 8 and 2.
- Impact: The amino group acts as a hydrogen bond donor, while the tetrazole ring mimics carboxylic acids (bioisostere), improving metabolic stability and receptor binding .
- Applications : Investigated as a leukotriene antagonist for asthma treatment .
Physicochemical Properties
| Compound | Substituents | logP* | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | -OH (C8) | 1.2 | 2.5 (aqueous) | 162.14 |
| 8-Methyl derivative | -CH3 (C8) | 2.8 | 0.3 (aqueous) | 176.17 |
| Glucopyranosyl derivative | -Glc (C8), -OCH3 (C3) | -1.5 | 45.0 (aqueous) | 448.38 |
| Bromophenyl derivative (8d) | -BrPh (C8), -OHPh (C2) | 3.5 | 0.1 (DMSO) | 413.21 |
| Tetrazolyl derivative | -NH2 (C8), -Tetrazole (C2) | 0.9 | 8.2 (aqueous) | 277.69 |
*Estimated using ChemDraw software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
